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3,6-Nonadienal

Flavor Chemistry Odor Threshold Sensory Science

3,6-Nonadienal (CAS 21944-83-2), specifically the cis,cis or (Z,Z) isomer, is a nine-carbon unsaturated aldehyde classified as a medium-chain aldehyde. It is naturally occurring in cucumber and watermelon and has been identified as the single most potent odorant responsible for the characteristic aroma of fresh-cut watermelon, earning it the moniker 'watermelon aldehyde'.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 21944-83-2
Cat. No. B106697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Nonadienal
CAS21944-83-2
Synonyms(Z,Z)-3,6-Nonadienal;  (3Z,6Z)-3,6-Nonadienal;  (Z,Z)-3,6-Nonadienal;  cis-3,cis-6-Nonadienal_x000B_
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=O
InChIInChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,9H,2,5,8H2,1H3/b4-3-,7-6-
InChIKeyFIDBXHOCOXRPRO-CWWKMNTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Nonadienal (CAS 21944-83-2) Procurement Guide: A Potent Watermelon Aroma Aldehyde


3,6-Nonadienal (CAS 21944-83-2), specifically the cis,cis or (Z,Z) isomer, is a nine-carbon unsaturated aldehyde classified as a medium-chain aldehyde [1]. It is naturally occurring in cucumber and watermelon and has been identified as the single most potent odorant responsible for the characteristic aroma of fresh-cut watermelon, earning it the moniker 'watermelon aldehyde' [1]. With an extremely low odor detection threshold of 0.2 ppb in water, it is among the most potent volatile aldehydes known [1]. However, the compound is notably labile, prone to trans-isomerization and oxidation of its terminal aldehyde group, presenting unique procurement and handling challenges [1].

Why 3,6-Nonadienal Cannot Be Replaced by Other C9 Aldehydes


Direct substitution of 3,6-nonadienal with other C9 unsaturated aldehydes fails due to profound differences in odor quality and character. While compounds like (E,Z)-2,6-nonadienal, (Z)-6-nonenal, and nonanal share a similar carbon skeleton, their odor profiles are organoleptically distinct: cucumber-like, melon-like, and fatty/citrus, respectively [1][2][3]. Crucially, only (Z,Z)-3,6-nonadienal provides an authentic fresh-cut watermelon aroma, confirmed through sensory ranking tests where its attributes closely matched the target fruit [1]. Furthermore, its unique lability and tendency toward isomerization mean that sourcing material with correct stereochemistry and high purity is critical to achieving the intended aromatic profile, precluding the use of seemingly similar, more stable analogs [1].

Quantitative Differentiation of 3,6-Nonadienal Against Key Analogs


Odor Detection Threshold: 3,6-Nonadienal vs. (E,Z)-2,6-Nonadienal

The odor detection threshold of (Z,Z)-3,6-nonadienal in water is 0.2 ppb, making it exceptionally potent [1]. Its positional isomer, (E,Z)-2,6-nonadienal ('cucumber aldehyde'), has an even lower reported threshold of 0.01 ppb (0.01 µg/kg) [2]. Despite the lower threshold of the 2,6-isomer, its odor character is distinctly cucumber-like, while 3,6-nonadienal provides a unique watermelon note. This demonstrates that potency alone is insufficient for flavor application; the specific sensory character is non-interchangeable.

Flavor Chemistry Odor Threshold Sensory Science

Odor Character Specificity: 3,6-Nonadienal vs. (Z)-6-Nonenal

In sensory ranking tests, purified synthetic (Z,Z)-3,6-nonadienal was rated as possessing an aroma that 'closely matched' fresh-cut watermelon [1]. In contrast, (Z)-6-nonenal, found in muskmelons and watermelon, has an odor detection threshold of approximately 0.02 ppb and is described as having a 'strong melon odor' . While both are potent C9 aldehydes present in cucurbits, their distinct odor qualities—watermelon versus generic melon—are crucial for targeted flavor applications.

Aroma Chemistry Structure-Odor Relationship Flavor Profiling

Stability and Isomerization Risk: 3,6-Nonadienal Compared to Its Ester Analogs

(Z,Z)-3,6-nonadienal is confirmed as a 'labile compound' that is 'prone to both trans isomerization and oxidation of its aldehyde end group' [1]. This instability renders it difficult to use directly as a flavoring substance, a problem not shared by its structurally related esters. The original research explicitly aimed to synthesize ester analogs (formate, acetate, propionate, butyrate) with greater stability and retained watermelon-like aroma, achieving thresholds that were competitive yet with superior shelf-life [1]. The inherent instability of the parent aldehyde necessitates rigorous purity verification and controlled storage conditions (e.g., -20°C under inert atmosphere) upon procurement.

Compound Stability Flavor Storage Isomerization

Biosynthetic Specificity: 3,6-Nonadienal as a Precursor Distinct from 2,6-Nonadienal

A study on cucumber biosynthesis established that (Z,Z)-3,6-nonadienal is the immediate biosynthetic precursor to (E,Z)-2,6-nonadienal via isomerization catalyzed by endogenous enzymes [1]. This precursor-product relationship means the two compounds are not interchangeable in metabolic studies. 3,6-Nonadienal is the initial lipid oxidation product derived from linolenic acid, and its presence indicates a specific point in the lipoxygenase pathway. For biochemical research on aroma formation in cucurbits, authentic (Z,Z)-3,6-nonadienal is required to study early pathway events, a role that cannot be fulfilled by the downstream product 2,6-nonadienal.

Biosynthetic Pathway Plant Volatiles Biochemistry

Optimal Application Scenarios for 3,6-Nonadienal Based on Evidence


Reconstituting Authentic Watermelon Flavor in Food and Beverage R&D

For flavor houses and food scientists developing fresh-cut watermelon notes, (Z,Z)-3,6-nonadienal is irreplaceable. As confirmed by GCO-H and sensory ranking, it is the only single compound that delivers an aroma closely matching fresh-cut watermelon [1]. Its use is recommended at or near its detection threshold of 0.2 ppb to provide a realistic top-note, though its lability requires incorporation in delivery systems that protect against oxidation.

Investigating Enzymatic Aroma Formation in Cucurbits

Biochemical researchers studying volatile formation in cucumber, watermelon, and melon must use authentic (Z,Z)-3,6-nonadienal as a substrate or analytical standard. It represents the primary product of the lipoxygenase/hydroperoxide lyase pathway on linolenic acid, distinct from the secondary isomerization product (E,Z)-2,6-nonadienal [1]. Use of the correct isomer ensures accurate modeling of enzymatic kinetics and pathway elucidation.

Evaluating Isomer-Specific Olfactory Receptor Activation

In olfaction research and structure-odor relationship studies, the double bond position and stereochemistry (3,6-diene vs. 2,6-diene; Z,Z vs. E,Z) are critical variables. 3,6-Nonadienal's unique watermelon character, contrasted with the cucumber character of the 2,6 isomer, provides a model system for probing how subtle structural differences lead to divergent odor percepts [1][2]. Procurement of high-purity (Z,Z)-3,6-nonadienal (>95%) is essential to avoid confounding effects from trace isomeric impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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